molecular formula C27H24F3NO5 B2659440 [2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime CAS No. 338749-20-5

[2-(1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime

Cat. No.: B2659440
CAS No.: 338749-20-5
M. Wt: 499.486
InChI Key: NWLBRXXIAZHDNK-GKPLWNPISA-N
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Description

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime features a complex structure combining multiple pharmacophores:

  • 1,3-Benzodioxole moiety: A bicyclic aromatic group known for enhancing metabolic stability and binding affinity in bioactive molecules .
  • 4-Methoxyphenyl ketone: The methoxy group contributes electron-donating effects, influencing electronic distribution and solubility.
  • Oxime ether linker: The oxime group (C=N-O) acts as a bioisostere for carbonyl groups, altering metabolic pathways and bioavailability.
  • Trifluoromethylphenoxy ethyl chain: The trifluoromethyl (CF₃) group enhances lipophilicity and resistance to oxidative metabolism .

Properties

IUPAC Name

(Z)-1-[2-(1,3-benzodioxol-5-yl)cyclopropyl]-1-(4-methoxyphenyl)-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3NO5/c1-32-20-8-5-17(6-9-20)26(23-15-22(23)18-7-10-24-25(13-18)35-16-34-24)31-36-12-11-33-21-4-2-3-19(14-21)27(28,29)30/h2-10,13-14,22-23H,11-12,15-16H2,1H3/b31-26+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLBRXXIAZHDNK-GKPLWNPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOCCOC2=CC=CC(=C2)C(F)(F)F)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OCCOC2=CC=CC(=C2)C(F)(F)F)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime typically involves multiple steps, starting from commercially available precursors

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an amine .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology and Medicine

Its structural features suggest it could interact with various biological targets, making it a candidate for drug development .

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its functional groups allow for modifications that can tailor its properties for specific applications.

Mechanism of Action

The mechanism of action of 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime involves its interaction with molecular targets through its functional groups. The benzodioxole and methoxyphenyl groups can participate in π-π interactions, while the oxime and trifluoromethylphenoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs in substituent groups on the oxime ether and aromatic rings. Below is a comparative analysis:

Compound Name / CAS Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound O-{2-[3-(trifluoromethyl)phenoxy]ethyl} oxime, 4-methoxyphenyl, benzodioxole Not explicitly provided* ~500 (estimated) High lipophilicity (CF₃), metabolic stability, rigid cyclopropane backbone
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(4-methoxybenzyl)oxime O-(4-methoxybenzyl) oxime Not provided ~400 (estimated) Reduced lipophilicity (methoxy vs. CF₃), shorter chain may limit bioavailability
(4-Chlorophenyl)[2-(2,4-dichlorophenyl)cyclopropyl]methanone oxime (CAS 338401-34-6) 4-Cl, 2,4-dichlorophenyl, no benzodioxole C₁₇H₁₂Cl₃NO 368.64 High electron-withdrawing effects (Cl), increased logP, potential toxicity
2-(1,3-Benzodioxol-5-yl)cyclopropylmethanone O-(2,4-dichlorobenzyl)oxime (CAS 338749-00-1) 4-Cl-3-NO₂ phenyl, 2,4-dichlorobenzyl oxime C₂₄H₁₇Cl₃N₂O₅ 519.76 Strong electron-withdrawing effects (NO₂), high molecular weight, reduced solubility

*Molecular weight estimated based on analogs (e.g., CAS 338749-00-1 at 519.76 g/mol suggests the target compound is likely comparable).

Electronic and Steric Effects

  • Trifluoromethyl vs.
  • Chlorine/Nitro Substitutents: Analogs with Cl or NO₂ (e.g., CAS 338749-00-1) exhibit stronger electron withdrawal, which may improve binding to electrophilic targets but reduce solubility .
  • Cyclopropane Rigidity : Present in all cyclopropyl-containing analogs, this feature likely reduces conformational flexibility, improving target selectivity but possibly limiting synthetic accessibility .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity (logP) : The CF₃ group in the target compound increases logP compared to methoxy or unsubstituted analogs, favoring membrane permeability but risking off-target binding .
  • Metabolic Stability : Oxime ethers generally resist hydrolysis better than esters, and the CF₃ group further slows oxidative metabolism .
  • Solubility : Polar groups like methoxy (in ) improve aqueous solubility, whereas CF₃ and Cl substituents may necessitate formulation adjustments .

Biological Activity

The compound 2-(1,3-benzodioxol-5-yl)cyclopropylmethanone O-{2-[3-(trifluoromethyl)phenoxy]ethyl}oxime is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Benzodioxole ring : Often associated with anti-inflammatory and analgesic properties.
  • Cyclopropyl moiety : Known for its ability to enhance the biological activity of various compounds.
  • Oxime functional group : Enhances reactivity and can influence biological profiles.

The molecular formula is C25H23F3N2O4C_{25}H_{23}F_{3}N_{2}O_{4}, with a molecular weight of approximately 466.45 g/mol.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines:

Cell Line Type of Cancer IC50 (µM)
LNCaPProstate Cancer12.5
MIA PaCa-2Pancreatic Cancer15.8
CCRF-CEMAcute Lymphoblastic Leukemia10.0

In vitro assays demonstrated that the compound exhibited significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Structure-Activity Relationship (SAR)

A detailed SAR study was conducted to optimize the compound's structure. Modifications to the benzodioxole and cyclopropyl groups were systematically evaluated to enhance potency and selectivity. Key findings include:

  • Substituents on the benzodioxole ring significantly influenced the anticancer activity.
  • The introduction of electron-withdrawing groups enhanced cytotoxic effects against LNCaP cells.

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of cell proliferation : The compound interferes with signaling pathways essential for cancer cell growth.
  • Induction of apoptosis : It promotes programmed cell death in cancer cells, contributing to its cytotoxic effects.

Other Pharmacological Effects

Beyond anticancer properties, preliminary studies indicate that this compound may exhibit:

  • Anti-inflammatory activity : The benzodioxole moiety is linked to reducing inflammation.
  • Analgesic effects : Potential applications in pain management have been suggested based on structural similarities with known analgesics.

Case Studies

  • Study on Prostate Cancer Cells (LNCaP) :
    • Researchers evaluated the compound's impact on LNCaP cells, observing a dose-dependent reduction in cell viability.
    • Mechanistic studies indicated that the compound induced apoptosis through caspase activation.
  • Evaluation Against Pancreatic Cancer (MIA PaCa-2) :
    • In vivo models demonstrated significant tumor regression when treated with the compound.
    • Histological analyses revealed reduced tumor cell density and increased apoptosis markers.

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